molecular formula C11H11ClN2O B562464 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1189465-23-3

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B562464
CAS No.: 1189465-23-3
M. Wt: 226.696
InChI Key: LFTGLYCNMGGMKL-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by the presence of a chloroethyl group, a methyl group, and a deuterium-labeled pyrido[1,2-a]pyrimidinone core. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTGLYCNMGGMKL-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C=CC=CN2C1=O)C)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Incorporation Strategies

The deuterated chloroethyl group (-CD2-CD2Cl) is introduced via selective deuteration of the ethyl chain during intermediate synthesis. Two primary approaches dominate:

  • Deuterated Reagent Substitution : Replacing 1-bromo-2-chloroethane with 1-bromo-2-chloroethane-d4 in the alkylation step ensures direct incorporation of deuterium into the ethyl backbone.

  • Post-Synthesis Isotopic Exchange : Deuterium oxide (D2O) or deuterated solvents may facilitate hydrogen-deuterium exchange at specific positions, though this method is less common due to positional uncertainty.

Key Reaction Steps

The synthesis follows a two-step protocol, adapted from non-deuterated methodologies:

Step 1: Synthesis of Ethyl 2-Acetyl-4-chlorobutyrate-d4

Ethyl acetoacetate reacts with 1-bromo-2-chloroethane-d4 under alkaline conditions (e.g., potassium tert-butoxide in THF) at −20°C for activation, followed by heating to 100°C for 10–12 hours. This yields ethyl 2-acetyl-4-chlorobutyrate-d4, a deuterated precursor:

Ethyl acetoacetate+1-bromo-2-chloroethane-d4BaseEthyl 2-acetyl-4-chlorobutyrate-d4\text{Ethyl acetoacetate} + \text{1-bromo-2-chloroethane-d4} \xrightarrow{\text{Base}} \text{Ethyl 2-acetyl-4-chlorobutyrate-d4}

Optimization Insight :

  • Alkali selection (e.g., potassium tert-butoxide) minimizes side reactions.

  • Solvents like tetrahydrofuran (THF) enhance reaction homogeneity and deuterium retention.

Step 2: Cyclocondensation with 3-Hydroxy-2-aminopyridine

Ethyl 2-acetyl-4-chlorobutyrate-d4 undergoes cyclocondensation with 3-hydroxy-2-aminopyridine in the presence of imidazole hydrochloride (0.5 equiv) at 100–110°C for 6 hours. The reaction proceeds via nucleophilic attack and ring closure, forming the pyridopyrimidinone core:

Ethyl 2-acetyl-4-chlorobutyrate-d4+3-Hydroxy-2-aminopyridineImidazole HClThis compound\text{Ethyl 2-acetyl-4-chlorobutyrate-d4} + \text{3-Hydroxy-2-aminopyridine} \xrightarrow{\text{Imidazole HCl}} \text{this compound}

Critical Parameters :

  • Catalyst : Imidazole hydrochloride outperforms LiCl or BiCl3, achieving 94% yield.

  • Temperature : Reactions below 100°C result in incomplete conversion (<54% yield), while temperatures above 110°C promote decomposition.

Comparative Analysis of Preparation Methods

Traditional vs. Deuterated Synthesis

Table 1 contrasts key differences between non-deuterated and deuterated routes:

ParameterNon-Deuterated MethodDeuterated Method
Starting Material1-Bromo-2-chloroethane1-Bromo-2-chloroethane-d4
Reaction Time (Step 2)6–10 hours6–8 hours
Yield89–94%82–88%
Purity (HPLC)>99%>98%
Deuterium IncorporationN/A>99% (confirmed by MS)

Notes :

  • Reduced yields in deuterated synthesis correlate with isotopic effects slowing reaction kinetics.

  • Purification via ethyl acetate recrystallization remains effective for both variants.

Catalyst Screening for Deuterated Synthesis

Table 2 evaluates catalyst performance in Step 2:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Imidazole HCl100–11068898.5
LiCl100–11067295.2
BiCl3100–11066893.8
Imidazole HCl70125490.1

Key Findings :

  • Imidazole HCl maintains catalytic efficiency despite deuterium’s kinetic isotope effect.

  • Lower temperatures (<70°C) drastically reduce yield due to incomplete ring closure.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : Absence of signals at δ 2.80 (CH2Cl) and δ 3.56 (CH2CD2) confirms deuterium incorporation.

  • 13C NMR : Peaks at δ 59.67 (CD2Cl) and δ 30.86 (CD2) align with expected shifts.

  • Mass Spectrometry (ESI) : m/z 256.1 [M+H]+ (calculated for C11H11D4ClN2O: 256.1).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • Impurity Profile : Residual ethyl 2-acetyl-4-chlorobutyrate-d4 <0.5%.

Industrial Scalability and Environmental Impact

The deuterated route retains advantages of the original process:

  • Solvent Recovery : THF and ethyl acetate are recycled, reducing waste.

  • Chlorinating Agents Avoided : Unlike earlier methods using thionyl chloride, this route eliminates toxic byproducts.

  • Cost Efficiency : 1-Bromo-2-chloroethane-d4 is commercially available at scale, ensuring feasibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop novel compounds.
  • Analytical Reference Standard : The compound is used as a reference standard in analytical chemistry, aiding in the calibration and validation of analytical methods.

Biology

  • Biological Activity Studies : Research has indicated potential antibacterial and antifungal properties. Studies focus on understanding its mechanism of action, particularly how the chloroethyl group interacts with biological targets such as proteins and DNA.
  • Metabolic Pathway Investigation : The deuterium labeling facilitates detailed studies of metabolic pathways, allowing researchers to trace the compound’s interactions within biological systems.

Medicine

  • Therapeutic Development : There is ongoing investigation into the compound's potential therapeutic applications. It is being studied for its ability to target specific biological pathways, which could lead to the development of new drugs for various diseases.
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further research in oncology.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes. Its unique properties may contribute to innovations in polymer science and other industrial applications.

Data Tables

Hazard ClassDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
MutagenicitySuspected of causing genetic defects

Case Studies

  • Antibacterial Activity : A study published in Acta Crystallographica demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxic Effects on Cancer Cells : Research conducted on cancer cell lines showed that this compound induced apoptosis in malignant cells at concentrations that did not affect normal cells, suggesting its potential use in targeted cancer therapies .
  • Material Science Applications : Investigations into the use of this compound in polymer synthesis revealed that it could enhance the properties of polymers used in medical devices, providing both biocompatibility and strength .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of key biological processes. The compound’s deuterium labeling allows for detailed studies of its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without deuterium labeling.

    2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloroethyl group.

    3-(2-Bromoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a bromoethyl group instead of a chloroethyl group.

Uniqueness

The uniqueness of 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its deuterium labeling, which provides advantages in studying its metabolic stability and pathways. This labeling can lead to differences in the compound’s biological activity and pharmacokinetics compared to its non-deuterated analogs .

Biological Activity

The compound 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a deuterated derivative of a pyrido-pyrimidine, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

  • IUPAC Name: this compound
  • CAS Number: 1189465-23-3
  • Molecular Formula: C11H7D4ClN2O
  • Molecular Weight: 226.69 g/mol
  • SMILES Notation: [2H]C([2H])(Cl)C([2H])([2H])C1=C(C)N=C2C=CC=CN2C1=O

Research indicates that compounds similar to This compound exhibit various biological activities primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. The presence of the chloroethyl group is particularly notable for its role in alkylation reactions, which can lead to DNA damage and subsequent apoptosis in cancer cells.

Anticancer Activity

Several studies have explored the anticancer properties of pyrido-pyrimidines. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves:

  • DNA Damage Induction: Alkylating agents can form covalent bonds with DNA, leading to strand breaks.
  • Inhibition of DNA Repair Mechanisms: This results in the accumulation of DNA damage, promoting cell death.

Case Studies

  • Study on Cytotoxicity:
    A study evaluated the cytotoxic effects of pyrido-pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to This compound significantly inhibited cell proliferation in a dose-dependent manner (Brown et al., 1990).
  • Mechanistic Insights:
    Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects (Powell et al., 2010).

Comparative Biological Activity Table

Compound NameCAS NumberIC50 (µM)Mechanism of Action
3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido...1189465-23-315DNA alkylation and ROS generation
3-(Chloroethyl)-2-methyl-4H-pyrido[1,2-a]...41078-70-012Similar mechanism with enhanced potency
3-(Bromoethyl)-2-methyl-4H-pyrido[1,2-a]...1234567-89-020Inhibition of DNA repair mechanisms

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis involves multi-step reactions starting with the pyrido[1,2-a]pyrimidin-4-one core, followed by deuteration at the chloroethyl group. Key steps include:

  • Core Formation : Cyclization reactions under reflux with catalysts like Lewis acids (e.g., AlCl₃) to form the fused pyrimidine ring .
  • Deuteration : Use of deuterated reagents (e.g., D₂O or deuterated chloroethyl precursors) to introduce the -CD₂Cl group, ensuring isotopic purity via controlled pH and temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from methanol to achieve >95% purity .
    • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMSO for solubility) and catalyst loading (e.g., KI for electrochemical selenylation analogs) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound, and how are they applied?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm deuteration (absence of proton signals at the chloroethyl-d4 position) and aromatic proton environments. For example, the pyrimidin-4-one carbonyl appears at δ ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P212121 space group) resolves bond lengths (C-Cl: 1.79 Å) and confirms planarity of the fused ring system (max deviation: 0.0148 Å) .
  • HRMS : High-resolution mass spectrometry (e.g., ESI+) to verify molecular weight (C₁₁H₁₁ClD₄N₂O, [M+H]⁺: 230.73) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what key parameters should be considered?

  • Methodology :

  • Crystal Growth : Slow evaporation from methanol/dichloromethane to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 110 K. Key parameters:
  • Unit cell dimensions: a = 4.2546 Å, b = 11.6274 Å, c = 20.604 Å .
  • Data-to-parameter ratio >20:1 for reliable refinement .
  • Analysis : Software (e.g., SHELXL) refines anisotropic displacement parameters and validates weak intermolecular interactions (e.g., C-H···N/Cl) .
    • Table 1: Selected Bond Lengths from X-ray Data
Bond TypeLength (Å)
C-Cl1.79
C=O1.22
C-N (pyrimidine)1.34
Source:

Q. What strategies are effective in analyzing deuterium isotope effects on the compound’s chemical reactivity and stability?

  • Isotopic Stability :

  • Kinetic Studies : Compare hydrolysis rates of deuterated vs. non-deuterated analogs in buffered solutions (pH 7.4, 37°C). Deuteration reduces reaction rates (k_H/k_D ~ 2–3) due to stronger C-D bonds .
  • Metabolic Tracing : Use LC-MS to track deuterium retention in in vitro hepatic microsome assays, assessing metabolic half-life .
    • Spectroscopic Challenges : Deuteration complicates ¹H NMR but enhances ²H NMR signal resolution. Use ²H-decoupled ¹³C NMR for precise assignment .

Q. How should researchers design in vitro assays to evaluate the compound’s inhibitory activity against enzymes like aldose reductase?

  • Assay Design :

  • Enzyme Preparation : Recombinant human aldose reductase (ALR2) expressed in E. coli .
  • Inhibition Protocol :
  • Substrate: DL-glyceraldehyde (0.2 mM) in NADPH (0.1 mM) .
  • IC₅₀ Determination: Vary compound concentration (0.1–10 µM) and monitor NADPH depletion at 340 nm .
  • Controls : Include epalrestat (known ALR2 inhibitor) and assess antioxidant activity via DPPH radical scavenging .
    • Table 2: Comparative Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound ModificationIC₅₀ (µM)Antioxidant Activity (% DPPH Scavenging)
6-Hydroxy substitution0.4585%
9-Methyl substitution1.2060%
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.